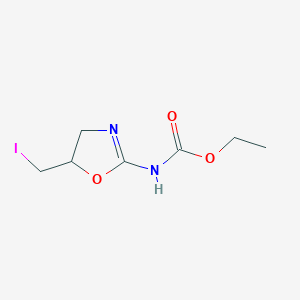
Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate is a chemical compound that belongs to the class of oxazolidinones These compounds are known for their diverse applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate typically involves the iodocyclocarbamation reaction of N-allylated N-aryl or N-heteroaryl carbamates
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The oxazolidinone ring can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. The exact molecular targets and pathways involved depend on the specific application and reaction context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Oxazolidinones: A class of compounds with similar structural features.
Iodomethyl Derivatives: Compounds with the iodomethyl group attached to different core structures.
Uniqueness
The uniqueness of Ethyl (5-(iodomethyl)-4,5-dihydrooxazol-2-yl)carbamate lies in its specific combination of the oxazolidinone ring and the iodomethyl group
Eigenschaften
CAS-Nummer |
188193-29-5 |
|---|---|
Molekularformel |
C7H11IN2O3 |
Molekulargewicht |
298.08 g/mol |
IUPAC-Name |
ethyl N-[5-(iodomethyl)-4,5-dihydro-1,3-oxazol-2-yl]carbamate |
InChI |
InChI=1S/C7H11IN2O3/c1-2-12-7(11)10-6-9-4-5(3-8)13-6/h5H,2-4H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
KMOZBGJSNDKAFI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=NCC(O1)CI |
Kanonische SMILES |
CCOC(=O)NC1=NCC(O1)CI |
Synonyme |
Carbamic acid, [4,5-dihydro-5-(iodomethyl)-2-oxazolyl]-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















